molecular formula C13H22N2OS B2824047 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide CAS No. 954709-98-9

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B2824047
CAS No.: 954709-98-9
M. Wt: 254.39
InChI Key: XPRGONZMQWSCQJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide is an organic compound that features a thiophene ring, a dimethylamino group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, dimethylamine, and 2,2-dimethylpropanoyl chloride.

    Formation of Intermediate: The thiophene is first functionalized to introduce the dimethylaminoethyl group. This can be achieved through a nucleophilic substitution reaction where thiophene is reacted with 2-chloro-N,N-dimethylethylamine under basic conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene ring or the amide group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives or amine derivatives.

    Substitution: Various substituted amides or thiophene derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its dimethylamino group.

    Organic Synthesis:

    Materials Science: Its unique structure

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-13(2,3)12(16)14-8-11(15(4)5)10-6-7-17-9-10/h6-7,9,11H,8H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRGONZMQWSCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CSC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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